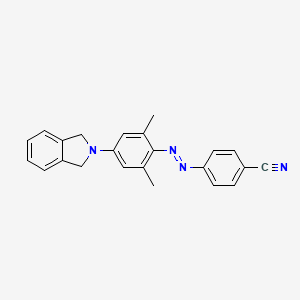
MitoBloCK-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MitoBloCK-11 is a small molecule inhibitor of mitochondrial protein import. It acts through the transport protein Seo1, but not through Tom70 or Tom20. This compound inhibits precursor proteins that contain hydrophobic segments, confers growth in media lacking uracil in a specific manner, and affects zebrafish development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MitoBloCK-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This would include the use of large-scale reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
MitoBloCK-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
MitoBloCK-11 has several scientific research applications, including:
Chemistry: Used as a probe to study mitochondrial protein import mechanisms.
Biology: Investigates the role of mitochondrial proteins in cellular processes.
Medicine: Potential therapeutic applications in diseases related to mitochondrial dysfunction, such as Parkinson’s disease.
Industry: Utilized in the development of mitochondrial-targeted therapies and research tools
Mechanism of Action
MitoBloCK-11 exerts its effects by inhibiting the import of mitochondrial proteins. It specifically targets the transport protein Seo1, blocking the import of precursor proteins that contain hydrophobic segments. This inhibition affects various cellular processes, including growth in media lacking uracil and zebrafish development .
Comparison with Similar Compounds
Similar Compounds
MitoBloCK-6: Another small molecule inhibitor that targets mitochondrial protein import.
MitoBloCK-9: Similar in structure and function, used in studying mitochondrial import pathways.
Uniqueness
MitoBloCK-11 is unique in its specific action through the transport protein Seo1, distinguishing it from other inhibitors that may act through different pathways or proteins. Its specific effects on growth in uracil-lacking media and zebrafish development further highlight its distinct properties .
Properties
Molecular Formula |
C17H12BrN3O4S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)oxy-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22)/b19-9- |
InChI Key |
WINFLSGAKLBJTB-OCKHKDLRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)N/N=C\C3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


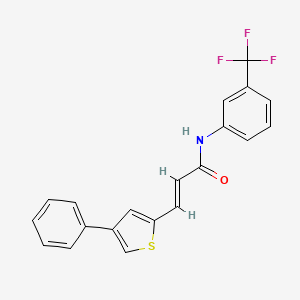
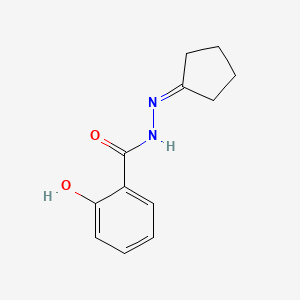
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
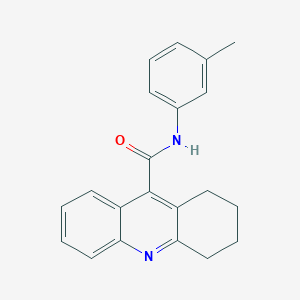
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)
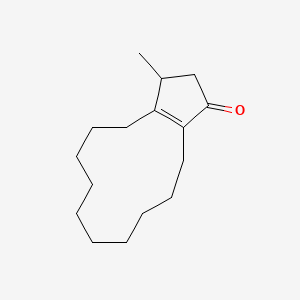
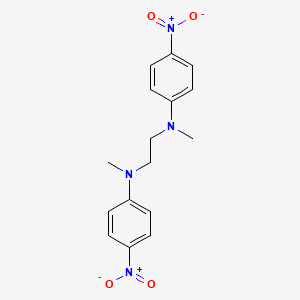
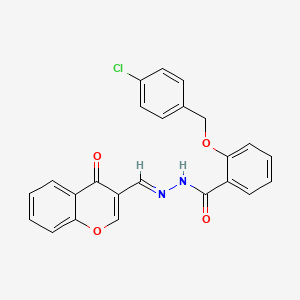
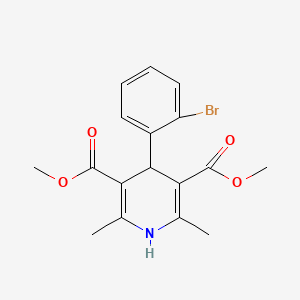
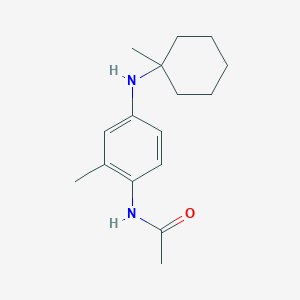
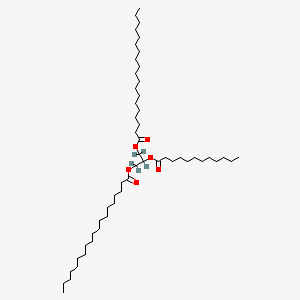
![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
